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D-Fructose-6-phosphate (disodium)

Cat. No.: B10831130
M. Wt: 304.10 g/mol
InChI Key: WJTRLMLMSLDAPQ-UHFFFAOYSA-L
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Description

D-Fructose-6-Phosphate as a Fundamental Metabolite in Cellular Processes

D-Fructose-6-phosphate (F6P) is a derivative of the sugar fructose (B13574), distinguished by the addition of a phosphate (B84403) group at the sixth carbon position. ontosight.aiwikipedia.org This phosphorylation is crucial, as it traps the molecule within the cell, preventing it from diffusing across the cell membrane. nih.gov The biologically active form is typically the β-D-isomer. wikipedia.orgontosight.ai

As a fundamental metabolite, F6P is a key intermediate in glycolysis, the primary pathway for energy extraction from glucose. hmdb.caontosight.ai The vast majority of glucose that enters a cell is converted into fructose-6-phosphate (B1210287). hmdb.cawikipedia.org Its presence is not limited to energy production; it also serves as a precursor for the synthesis of other sugars and participates in various anabolic and catabolic processes, underscoring its essential role in maintaining cellular function. ontosight.ai

Below is a table summarizing the key properties of D-Fructose-6-phosphate disodium (B8443419) salt.

Biochemical Properties of D-Fructose-6-Phosphate Disodium Salt
Property Value
Chemical Formula C₆H₁₁Na₂O₉P nih.gov
Molar Mass 260.14 g/mol wikipedia.org
Form Amorphous powder sigmaaldrich.com
Color White to off-white sigmaaldrich.com
Solubility Soluble in water (100 mg/mL) sigmaaldrich.comfishersci.fi
Biological Source Bacterial (Corynebacterium) sigmaaldrich.com

Significance in the Interconnected Network of Carbohydrate Metabolism

D-Fructose-6-phosphate stands at a metabolic crossroads, connecting several major pathways of carbohydrate metabolism. nih.gov Its fate within the cell is tightly regulated, ensuring a balance between energy production and the synthesis of essential biomolecules.

The primary metabolic pathways involving D-Fructose-6-phosphate are:

Glycolysis: In this central energy-yielding pathway, F6P is phosphorylated by the enzyme phosphofructokinase-1 to form fructose-1,6-bisphosphate. ontosight.aiontosight.ai This is a critical, essentially irreversible step that commits the sugar to the glycolytic pathway for the production of ATP. ontosight.aiyoutube.com

Gluconeogenesis: This is the pathway for synthesizing glucose from non-carbohydrate precursors. In gluconeogenesis, the reverse reaction occurs, where fructose-1,6-bisphosphate is converted back to F6P by the enzyme fructose-1,6-bisphosphatase. ontosight.ai

Pentose (B10789219) Phosphate Pathway (PPP): F6P is an intermediate in the PPP, a pathway that runs parallel to glycolysis. ontosight.aimedchemexpress.com The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis reactions and for protecting the cell against oxidative stress, as well as for producing pentose sugars required for nucleotide synthesis.

Hexosamine Pathway: A smaller fraction of F6P, typically 2-5% of total glucose metabolism, can be shunted into the hexosamine pathway. nih.gov In this pathway, F6P combines with glutamine to eventually produce UDP-N-acetylglucosamine, a vital precursor for the glycosylation of proteins and lipids. nih.gov

Mannose Metabolism: F6P can be isomerized from mannose-6-phosphate (B13060355) by the enzyme phosphomannose isomerase, thereby linking the metabolism of mannose to the glycolytic pathway. youtube.com

The table below details the central role of D-Fructose-6-phosphate in these key metabolic pathways.

Metabolic Pathways Involving D-Fructose-6-Phosphate
Pathway Role of D-Fructose-6-Phosphate Key Enzyme(s)
Glycolysis Converted to Fructose-1,6-bisphosphate ontosight.ai Phosphofructokinase-1 ontosight.ai
Gluconeogenesis Formed from Fructose-1,6-bisphosphate ontosight.ai Fructose-1,6-bisphosphatase ontosight.ai
Pentose Phosphate Pathway Intermediate in the non-oxidative phase ontosight.aimedchemexpress.com Transaldolase, Transketolase
Hexosamine Pathway Initial substrate with glutamine nih.gov Glutamine:fructose-6-phosphate amidotransferase fishersci.fi
Mannose Metabolism Product of mannose-6-phosphate isomerization youtube.com Phosphomannose isomerase youtube.com

This intricate network of interconnected pathways highlights the central importance of D-fructose-6-phosphate in cellular metabolism, acting as a critical hub that directs the flow of carbon for various essential cellular functions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Na2O9P B10831130 D-Fructose-6-phosphate (disodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2

InChI Key

WJTRLMLMSLDAPQ-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

D Fructose 6 Phosphate in Core Carbohydrate Metabolic Pathways

Glycolysis Pathway

In the glycolytic pathway, D-Fructose-6-phosphate (F6P) is a pivotal molecule that emerges from the initial energy investment phase and precedes the subsequent energy-generating steps.

D-Fructose-6-phosphate is a central intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). wikipedia.org The formation of F6P from glucose-6-phosphate is a preparatory step that sets the stage for the subsequent energy-yielding phase of glycolysis. wikipedia.org This isomerization is critical because it facilitates the eventual cleavage of the six-carbon sugar into two three-carbon molecules, which will go on to generate ATP and NADH. libretexts.org

The conversion of fructose-6-phosphate (B1210287) and ATP to fructose-1,6-bisphosphate and ADP is catalyzed by the enzyme Phosphofructokinase-1 (PFK-1). wikipedia.orgreactome.org This reaction is a key regulatory and irreversible step in glycolysis. wikipedia.orgnih.govnih.gov It is often referred to as the "committed step" because fructose-1,6-bisphosphate is destined for glycolysis. libretexts.orgwikipedia.org PFK-1 is an allosteric enzyme that is subject to regulation by various cellular metabolites, allowing the cell to control the rate of glycolysis in response to its energy needs. wikipedia.org For instance, high levels of ATP inhibit PFK-1, signaling that the cell has sufficient energy, while a high ratio of AMP to ATP activates it. wikipedia.org In eukaryotes, fructose-2,6-bisphosphate is a potent activator of PFK-1. wikipedia.orgwikipedia.org

EnzymeEC NumberFunction in Glycolysis
Phosphofructokinase-1 (PFK-1)2.7.1.11Catalyzes the ATP-dependent phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. wikipedia.orgnih.gov

D-Fructose-6-phosphate is produced through the reversible isomerization of D-glucose-6-phosphate. wikipedia.orgproteopedia.org This reaction is catalyzed by the enzyme Phosphoglucose (B3042753) Isomerase (PGI), also known as Glucose-6-phosphate isomerase. proteopedia.orgebi.ac.uknih.gov The conversion from an aldose (glucose-6-phosphate) to a ketose (fructose-6-phosphate) is necessary for the subsequent phosphorylation at the C1 position and the eventual splitting of the sugar into two three-carbon units by the enzyme aldolase (B8822740). libretexts.orgquora.com The reaction mechanism involves acid-base catalysis by the enzyme, which facilitates the opening of the hexose (B10828440) ring, followed by the formation of a cis-enediol intermediate, and finally ring closure to form the product. proteopedia.orgebi.ac.ukpnas.org

EnzymeEC NumberFunction in Glycolysis
Phosphoglucose Isomerase (PGI)5.3.1.9Catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. proteopedia.orgebi.ac.ukpnas.org

Gluconeogenesis Pathway

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. D-Fructose-6-phosphate is a central molecule in this pathway, representing a key step in the reversal of glycolysis.

In gluconeogenesis, D-Fructose-6-phosphate serves as an essential intermediate in the synthesis of glucose. nih.gov This pathway is crucial for maintaining blood glucose levels during periods of fasting or starvation by producing glucose from precursors like lactate (B86563), glycerol, and certain amino acids. nih.gov Fructose-6-phosphate is positioned just before the final steps of glucose production. Once formed, it is readily isomerized to glucose-6-phosphate, which is then hydrolyzed to free glucose, primarily in the liver and kidneys. nih.govwikipedia.org The regulation of the steps involving fructose-6-phosphate is critical to prevent the futile cycle of simultaneous glycolysis and gluconeogenesis. wikipedia.orgnih.gov

The formation of D-Fructose-6-phosphate in gluconeogenesis is achieved through the hydrolysis of fructose-1,6-bisphosphate, a reaction catalyzed by the enzyme Fructose-1,6-bisphosphatase (FBPase). ebi.ac.ukwikipedia.org This step is a key regulatory point in gluconeogenesis and is essentially the reverse of the reaction catalyzed by PFK-1 in glycolysis. nih.govalivetek.org However, instead of producing ATP, this reaction is an irreversible hydrolysis that releases inorganic phosphate (B84403). ebi.ac.ukalivetek.org The activity of FBPase is tightly regulated to ensure that gluconeogenesis proceeds when glucose is needed. For example, it is allosterically inhibited by fructose-2,6-bisphosphate, the same molecule that activates PFK-1 in glycolysis, providing a mechanism for reciprocal regulation of the two pathways. wikipedia.org

EnzymeEC NumberFunction in Gluconeogenesis
Fructose-1,6-bisphosphatase (FBPase)3.1.3.11Catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. nih.govebi.ac.ukwikipedia.org

Pentose (B10789219) Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. wikipedia.org Its primary functions are anabolic, focusing on the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, which are precursors for nucleotides. wikipedia.orgnih.govnih.gov The pathway is divided into an oxidative and a non-oxidative branch. wikipedia.orgmdpi.com D-Fructose-6-phosphate is a key component of the reversible non-oxidative branch. mdpi.comnih.gov

D-Fructose-6-phosphate serves as a critical link between the Pentose Phosphate Pathway and glycolysis. nih.gov It is both a product and a substrate in the non-oxidative branch of the PPP, a series of reversible sugar-phosphate interconversions. nih.govlibretexts.orgpearson.com The key enzymes that produce and consume F6P in this pathway are transketolase and transaldolase. nih.gov

Transketolase catalyzes the transfer of a two-carbon unit. In one of its reactions, it transfers a glycolaldehyde (B1209225) group from xylulose 5-phosphate to erythrose 4-phosphate, generating D-fructose-6-phosphate and glyceraldehyde 3-phosphate. nih.govlibretexts.org

Transaldolase mediates the transfer of a three-carbon dihydroxyacetone group from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding erythrose 4-phosphate and D-fructose-6-phosphate. nih.govlibretexts.org

Through these reversible reactions, the non-oxidative PPP can convert five-carbon sugars back into the six-carbon F6P and the three-carbon glyceraldehyde 3-phosphate. mhmedical.com This connection allows the carbon skeletons of excess pentose phosphates to be returned to the glycolytic pathway for energy production or to be used for gluconeogenesis. libretexts.orgfrontiersin.org Conversely, glycolytic intermediates like F6P can be used to generate pentose phosphates when the demand for nucleotide synthesis is high. nih.gov This interplay makes F6P a crucial hub for managing carbon flux between these two major pathways. nih.gov

EnzymeSubstratesProductsPathway
Transketolase Xylulose 5-phosphate + Erythrose 4-phosphateD-Fructose-6-phosphate + Glyceraldehyde 3-phosphateNon-oxidative PPP
Transaldolase Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphateD-Fructose-6-phosphate + Erythrose 4-phosphateNon-oxidative PPP
Glucose-6-phosphate Isomerase Glucose 6-phosphateD-Fructose-6-phosphate Glycolysis/Gluconeogenesis

While the oxidative branch of the PPP is directly responsible for producing NADPH, the non-oxidative branch, involving D-fructose-6-phosphate, plays an indispensable role in modulating the output of the pathway to meet cellular needs. wikipedia.orgmdpi.com The metabolic fate of pentose phosphates produced in the oxidative phase depends on the cell's requirement for NADPH versus ribose 5-phosphate. nih.gov

Maximizing NADPH Production: When the primary need is for NADPH to support reductive biosynthesis (e.g., fatty acid synthesis) or to counter oxidative stress, the pentose phosphates are recycled back into glycolytic intermediates. nih.govpearson.com The ribose 5-phosphate is converted via the non-oxidative PPP reactions into D-fructose-6-phosphate and glyceraldehyde 3-phosphate. mhmedical.com These molecules can then be converted back to glucose 6-phosphate to re-enter the oxidative PPP, allowing for the continuous generation of NADPH. nih.gov In this mode, F6P is a key intermediate in the regeneration of the substrate for the NADPH-producing reactions. nih.gov

Producing Pentoses for Biosynthesis: When the demand for nucleotide synthesis outweighs the need for NADPH, the non-oxidative PPP can operate in reverse. mdpi.com D-fructose-6-phosphate and glyceraldehyde 3-phosphate can be diverted from glycolysis and converted into ribose 5-phosphate without any NADPH production from the oxidative branch. nih.govnih.gov This allows for the flexible production of precursors for DNA, RNA, and other coenzymes. wikipedia.orglibretexts.org

Hexosamine Biosynthetic Pathway (HBP)

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that utilizes a small fraction of the total glucose flux (approximately 2-5%) to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). nih.govresearchgate.net This end-product is a vital precursor for the synthesis of glycoproteins, proteoglycans, glycolipids, and O-GlcNAc modifications of nuclear and cytoplasmic proteins. nih.gov The HBP integrates cellular nutrient status from glucose, amino acid, fatty acid, and nucleotide metabolism. frontiersin.org D-fructose-6-phosphate is the entry point for glucose-derived carbons into this pathway. nih.gov

The first and rate-limiting step of the HBP is the conversion of D-fructose-6-phosphate to glucosamine-6-phosphate. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS). frontiersin.orgebi.ac.uk In this irreversible transamination reaction, GFAT transfers the amide group from glutamine to F6P, producing glucosamine-6-phosphate and glutamate (B1630785). nih.govebi.ac.uk This step commits glucose metabolism to the synthesis of hexosamines. researchgate.net The activity of GFAT is a key regulatory point for the entire pathway, controlling the flux of substrates towards the production of UDP-GlcNAc. researchgate.netfrontiersin.org

As the initial substrate for the HBP, D-fructose-6-phosphate is the ultimate precursor for all amino sugars and nucleotide sugars synthesized via this pathway. nih.gov Following its conversion to glucosamine-6-phosphate, a series of three subsequent enzymatic reactions occur:

Acetylation: Glucosamine-6-phosphate is acetylated using acetyl-CoA to form N-acetylglucosamine-6-phosphate. nih.govnih.gov

Isomerization: N-acetylglucosamine-6-phosphate is converted to N-acetylglucosamine-1-phosphate. nih.gov

Uridylation: Finally, N-acetylglucosamine-1-phosphate reacts with UTP (uridine triphosphate) to produce the final product, UDP-N-acetylglucosamine (UDP-GlcNAc). frontiersin.orgnih.gov

UDP-GlcNAc is the activated sugar nucleotide used by glycosyltransferases to build complex carbohydrate structures on proteins and lipids, which are essential for processes like protein folding, cell signaling, and cell-cell recognition. nih.govnih.gov Therefore, the entry of F6P into the HBP is the starting point for the synthesis of these vital macromolecules. nih.gov

StepSubstrate(s)EnzymeProduct(s)
1 (Rate-Limiting) D-Fructose-6-phosphate + GlutamineGlutamine:fructose-6-phosphate amidotransferase (GFAT/GlmS)Glucosamine-6-phosphate + Glutamate
2 Glucosamine-6-phosphate + Acetyl-CoAGlucosamine-phosphate N-acetyltransferase (GNPNAT1)N-acetylglucosamine-6-phosphate + CoA
3 N-acetylglucosamine-6-phosphatePhosphoacetylglucosamine mutase (PGM3)N-acetylglucosamine-1-phosphate
4 N-acetylglucosamine-1-phosphate + UTPUDP-N-acetylglucosamine pyrophosphorylase (UAP1)UDP-N-acetylglucosamine (UDP-GlcNAc) + PPi

Fructose (B13574) Metabolism and Hepatic Entry Points

Dietary fructose is metabolized predominantly in the liver. mdpi.comresearchgate.net Unlike glucose, hepatic fructose metabolism is rapid and largely unregulated, as it bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1. youtube.comnih.gov There are distinct entry points for fructose into the central carbon metabolism that lead to the formation of D-fructose-6-phosphate.

The primary pathway for hepatic fructose metabolism involves the following steps:

Phosphorylation: Fructose is first phosphorylated by fructokinase (also known as ketohexokinase) to form fructose-1-phosphate. nih.govwikipedia.orgyoutube.com This reaction traps fructose within the liver cells. wikipedia.org

Cleavage: Fructose-1-phosphate is then cleaved by aldolase B into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. youtube.comnih.govnih.gov

Integration: DHAP is an intermediate of glycolysis. The glyceraldehyde is phosphorylated by triose kinase to become glyceraldehyde 3-phosphate. nih.gov

These two triose phosphates (DHAP and glyceraldehyde 3-phosphate) can then be utilized in several ways, including being converted back up the gluconeogenic pathway to form fructose-1,6-bisphosphate and subsequently D-fructose-6-phosphate. nih.govwikipedia.org This F6P can then enter the Pentose Phosphate Pathway or the Hexosamine Biosynthetic Pathway. researchgate.net

A secondary, more minor, pathway for fructose metabolism exists in tissues like adipose and muscle, and to a lesser extent in the liver. In this pathway, hexokinase can directly phosphorylate fructose to D-fructose-6-phosphate. nih.govyoutube.com However, hexokinase has a much higher affinity for glucose than for fructose, so this route is only significant when glucose concentrations are low and fructose concentrations are high. nih.gov In the liver, the high efficiency of fructokinase ensures that the vast majority of fructose is metabolized via the fructose-1-phosphate pathway. wikipedia.org

Phosphorylation of Fructose to D-Fructose-6-Phosphate by Hexokinase

In certain tissues, such as adipose tissue and muscle, the enzyme hexokinase can directly phosphorylate fructose to produce fructose-6-phosphate, which then enters the glycolytic pathway. nih.gov Hexokinase is an enzyme that phosphorylates hexoses (six-carbon sugars), with glucose being its most significant substrate. wikipedia.org

However, the affinity of hexokinase for fructose is considerably lower than its affinity for glucose. nih.govreddit.com Consequently, glucose acts as a competitive inhibitor of fructose phosphorylation by hexokinase. nih.gov This metabolic route for fructose is generally not considered significant in normal physiological conditions but becomes the primary pathway for fructose metabolism in individuals with essential fructosuria, a condition where the primary fructose metabolism pathway is deficient. wikipedia.org In plants, the affinity of hexokinases for glucose is in the range of 0.02–0.1 mM, while their affinity for fructose is one to three orders of magnitude lower, ranging from 2–120 mM. oup.com

EnzymeSubstrate(s)ProductTissue LocationSignificance
HexokinaseFructose, ATPD-Fructose-6-Phosphate, ADPAdipose tissue, MuscleA minor pathway for fructose metabolism in most tissues, but primary in essential fructosuria. nih.govwikipedia.org
Phosphorylation of Fructose by Hexokinase.

Bypass of Phosphofructokinase-1 Regulatory Step by Fructose Metabolites

Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in glycolysis, catalyzing the committed step of converting fructose-6-phosphate to fructose-1,6-bisphosphate. wikipedia.orgmdpi.com This step is tightly controlled by various allosteric activators and inhibitors, allowing the cell to regulate the rate of glycolysis based on its energy needs. wikipedia.org

The metabolism of fructose, particularly in the liver, bypasses this crucial PFK-1 regulatory checkpoint. nih.govyoutube.com In the liver, fructose is first phosphorylated by fructokinase (or ketohexokinase) to fructose-1-phosphate. nih.gov Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. nih.gov DHAP is a direct intermediate in glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate. nih.gov

These triose phosphates enter the glycolytic pathway downstream of the PFK-1 catalyzed step. nih.gov This circumvention of the primary rate-limiting step of glycolysis means that fructose metabolism is less tightly regulated than glucose metabolism and can proceed at a much faster rate. nih.gov Consequently, a high influx of fructose can lead to a rapid increase in the pools of triose and hexose phosphates, providing an abundance of substrate for various metabolic pathways, including glycolysis and lipogenesis. nih.gov This lack of regulation by PFK-1 is a key reason why excessive fructose consumption can lead to a greater increase in the triglyceride pool compared to a similar amount of glucose. researchgate.net

Metabolic PathwayKey Regulatory EnzymeMetabolite that Bypasses RegulationMechanism of BypassConsequence
GlycolysisPhosphofructokinase-1 (PFK-1)Fructose Metabolites (in the liver)Fructose is converted to fructose-1-phosphate, which is then cleaved into DHAP and glyceraldehyde, entering glycolysis after the PFK-1 step. nih.govUnregulated flux through glycolysis, potentially leading to increased lipogenesis. nih.govresearchgate.net
Bypass of PFK-1 by Fructose Metabolites.

Enzymology and Regulatory Networks Involving D Fructose 6 Phosphate

Regulatory Enzymes of Glycolysis and Gluconeogenesis

The metabolic pathways of glycolysis and gluconeogenesis are reciprocally regulated to prevent futile cycling, where both pathways are active simultaneously, leading to a net consumption of ATP. This regulation is primarily exerted at the irreversible steps of these pathways, with the enzymes catalyzing these reactions being key targets for allosteric effectors.

Phosphofructokinase-1 (PFK-1): Allosteric Regulation and Activation

Phosphofructokinase-1 (PFK-1) is a principal regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. wikipedia.org This reaction is the committed step of glycolysis, meaning that once it occurs, the glucose molecule is destined for breakdown through the glycolytic pathway. wikipedia.org PFK-1 is a tetrameric enzyme subject to complex allosteric regulation by various cellular metabolites that signal the energy state of the cell. wikipedia.orgnih.gov

High levels of ATP, an indicator of a high energy state in the cell, allosterically inhibit PFK-1. wikipedia.orgnih.gov ATP binds to an allosteric site on the enzyme, distinct from the catalytic site, and decreases the enzyme's affinity for its substrate, fructose-6-phosphate. wikipedia.org This inhibition is a crucial feedback mechanism that slows down glycolysis when the cell has an ample supply of energy. wikipedia.org

Citrate (B86180), an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1. wikipedia.orgnih.gov An accumulation of citrate signals that the citric acid cycle is saturated with acetyl-CoA, indicating that the cell's energy and biosynthetic needs are being met. nih.gov By inhibiting PFK-1, citrate effectively couples the rate of glycolysis to the activity of the citric acid cycle, preventing the excessive production of acetyl-CoA from glucose. nih.govyoutube.com

Fructose-2,6-bisphosphate (Fru-2,6-P2) is the most potent allosteric activator of PFK-1. wikipedia.orglouisville.edu It significantly increases the affinity of PFK-1 for fructose-6-phosphate and, importantly, overcomes the inhibitory effect of ATP. louisville.edunih.gov This allows glycolysis to proceed even when ATP levels are high, a situation that occurs, for example, during the well-fed state when glucose is abundant and needs to be utilized for glycogen (B147801) storage and fatty acid synthesis. youtube.com The concentration of Fru-2,6-P2 is itself tightly regulated, as discussed in a later section.

Fructose-1,6-bisphosphatase (FBPase): Key Regulatory Enzyme of Gluconeogenesis

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. nih.govnih.gov It catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate, essentially reversing the reaction catalyzed by PFK-1. nih.govmedchemexpress.com This step is a major control point in gluconeogenesis. nih.govdiabetesjournals.org

Fructose-2,6-bisphosphate, the potent activator of PFK-1, acts as a powerful allosteric inhibitor of FBPase. nih.govnih.govnih.gov This reciprocal regulation ensures that when glycolysis is active, gluconeogenesis is suppressed, and vice versa. youtube.com The inhibition of FBPase by Fru-2,6-P2 is competitive and significantly enhanced in the presence of AMP. nih.govpnas.org

Adenosine monophosphate (AMP), a signal of low cellular energy, also allosterically inhibits FBPase. nih.gov This may seem counterintuitive, as low energy would typically favor glucose production. However, the primary role of gluconeogenesis is to maintain blood glucose levels, particularly during fasting. In a low-energy state within a cell, activating glycolysis to produce ATP takes precedence. The inhibition of FBPase by AMP prevents the cell from consuming energy to synthesize glucose when its own energy reserves are low.

Table 1: Allosteric Regulation of PFK-1 and FBPase

EnzymePathwayActivatorsInhibitors
Phosphofructokinase-1 (PFK-1) GlycolysisFructose-2,6-bisphosphate, AMP wikipedia.orgnih.govATP, Citrate wikipedia.orgnih.govnih.gov
Fructose-1,6-bisphosphatase (FBPase) GluconeogenesisCitrate youtube.comFructose-2,6-bisphosphate, AMP nih.govnih.govnih.gov

Bifunctional Enzyme Phosphofructokinase-2/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2)

The cellular concentration of the key regulator, fructose-2,6-bisphosphate, is controlled by a single bifunctional enzyme known as phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). wikipedia.orgnih.gov This remarkable enzyme possesses two distinct catalytic domains on a single polypeptide chain: a kinase domain (PFK-2) that synthesizes Fru-2,6-P2 from fructose-6-phosphate and ATP, and a phosphatase domain (FBPase-2) that hydrolyzes Fru-2,6-P2 back to fructose-6-phosphate and inorganic phosphate (B84403). wikipedia.orgjohnshopkins.edu

The activity of the two domains is reciprocally regulated, primarily through phosphorylation and dephosphorylation of a single serine residue on the enzyme. nih.govnih.gov This covalent modification is under hormonal control.

In the well-fed state (high insulin (B600854)/glucagon ratio): Insulin signaling leads to the dephosphorylation of the bifunctional enzyme. youtube.com This activates the PFK-2 domain and inhibits the FBPase-2 domain, resulting in an increase in the concentration of Fru-2,6-P2. nih.gov The elevated Fru-2,6-P2 then stimulates PFK-1, promoting glycolysis. youtube.com

During fasting (low insulin/glucagon ratio): Glucagon signaling, via an increase in cyclic AMP (cAMP) and activation of protein kinase A, leads to the phosphorylation of the bifunctional enzyme. wikipedia.orgyoutube.com This inactivates the PFK-2 domain and activates the FBPase-2 domain, causing a decrease in the levels of Fru-2,6-P2. wikipedia.org The reduced concentration of this activator relieves the inhibition of FBPase, thereby stimulating gluconeogenesis. youtube.com

This elegant regulatory mechanism allows for a rapid and coordinated switch between glycolysis and gluconeogenesis in response to the body's metabolic needs.

Table 2: Hormonal Regulation of PFK-2/FBPase-2 Activity

Hormonal StatePhosphorylation StatusActive DomainFru-2,6-P2 LevelDominant Pathway
Well-fed (Insulin) DephosphorylatedPFK-2 youtube.comHighGlycolysis
Fasting (Glucagon) PhosphorylatedFBPase-2 wikipedia.orgLowGluconeogenesis

Regulation of Fructose-2,6-bisphosphate Synthesis and Degradation

A key regulator of the glycolytic pathway is fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). The cellular concentration of F-2,6-BP is determined by the dual activities of a single bifunctional enzyme: 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). ebi.ac.uk This enzyme catalyzes both the synthesis of F-2,6-BP from D-fructose-6-phosphate and ATP, and its degradation back to D-fructose-6-phosphate and inorganic phosphate (Pi). ebi.ac.uk

The kinase and phosphatase activities of PFK-2/FBPase-2 are reciprocally regulated. This control is primarily achieved through the phosphorylation and dephosphorylation of a single serine residue on the enzyme. nih.gov When this residue is phosphorylated, the enzyme's conformation changes, favoring the FBPase-2 activity and leading to a decrease in the levels of F-2,6-BP. Conversely, dephosphorylation of this residue activates the PFK-2 activity, resulting in an increase in F-2,6-BP concentration. youtube.com This bifunctional nature allows for a sensitive and rapid control over the glycolytic rate in response to various signals.

Hormonal Control Mechanisms (Insulin, Glucagon, Epinephrine) via Phosphorylation/Dephosphorylation

Glucagon: When blood glucose levels are low, the pancreas secretes glucagon. Glucagon signaling in the liver leads to the activation of protein kinase A (PKA). PKA then phosphorylates the PFK-2/FBPase-2 enzyme, which activates the FBPase-2 domain and inhibits the PFK-2 domain. youtube.com This results in a decrease in the concentration of fructose-2,6-bisphosphate, which in turn reduces the activation of PFK-1 and slows down glycolysis, while stimulating gluconeogenesis. nih.gov

Insulin: In response to high blood glucose, insulin is released. Insulin signaling activates a phosphatase that dephosphorylates the PFK-2/FBPase-2 enzyme. This dephosphorylation inactivates the FBPase-2 domain and activates the PFK-2 domain, leading to an increase in the synthesis of fructose-2,6-bisphosphate. youtube.com The elevated levels of F-2,6-BP then allosterically activate PFK-1, stimulating glycolysis to process the excess glucose. wikipedia.org

Epinephrine: This hormone, released in response to stress, can have different effects depending on the tissue. In the liver, its signaling pathway can lead to the phosphorylation and inactivation of PFK-2, similar to glucagon, thereby conserving glucose.

This hormonal regulation of F-2,6-BP levels provides a critical switch that governs the direction of glucose metabolism in the liver, either toward breakdown for energy or toward synthesis and storage.

Enzyme Kinetics and Substrate Specificity

The enzymes that metabolize D-fructose-6-phosphate exhibit specific kinetic properties that are crucial for the regulation of metabolic pathways.

Kinetic Studies of Enzymes Utilizing D-Fructose-6-Phosphate as a Substrate or Product

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) have been determined for several key enzymes that interact with D-fructose-6-phosphate and its derivatives. These parameters provide insight into the enzyme's affinity for its substrate and its catalytic efficiency.

EnzymeOrganism/TissueSubstrate(s)Km (µM)VmaxInhibitorsActivators
Phosphofructokinase-1 (PFK-1) Setaria cerviD-Fructose-6-phosphate1050-ATP, Citrate, Fructose-1,6-bisphosphate, PEPAMP, Fructose-2,6-bisphosphate
ATP3
Fructose-1,6-bisphosphatase (FBPase) Human MuscleFructose-1,6-bisphosphate0.77-AMP, Fructose-2,6-bisphosphate (Ki = 0.13 µM)-
6-Phosphofructo-2-kinase -D-Fructose-6-phosphate----
ATP----

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Ki (inhibition constant) is a measure of the inhibitor's potency. Data sourced from multiple studies. nih.govnih.gov

Substrate Inhibition Patterns and Their Implications

In some enzymatic reactions, high concentrations of the substrate can lead to a decrease in the reaction rate, a phenomenon known as substrate inhibition. Phosphofructokinase-1 (PFK-1) is a classic example of an enzyme that is allosterically inhibited by high levels of one of its substrates, ATP. wikipedia.orgvaia.com When ATP concentrations are high, it indicates that the cell has an ample supply of energy, and thus, further glycolysis is not required. ATP binds to an allosteric site on PFK-1, separate from the catalytic site, which decreases the enzyme's affinity for its other substrate, D-fructose-6-phosphate, thereby slowing down the glycolytic flux. wikipedia.org

Conversely, the product of the PFK-1 reaction, fructose-1,6-bisphosphate, can act as an allosteric activator of other enzymes, such as pyruvate (B1213749) kinase, creating a feed-forward activation loop. However, some studies have shown that fructose-1,6-bisphosphate can competitively inhibit PFK in certain organisms. nih.gov These complex patterns of activation and inhibition are critical for maintaining metabolic homeostasis and preventing wasteful substrate cycling. For instance, the inhibition of PFK-1 by ATP and citrate prevents the unnecessary breakdown of glucose when the cell's energy and biosynthetic needs are met. nih.gov

Alternative Phosphofructokinases: Pyrophosphate-dependent Phosphofructokinase (PPi-PFK)

While ATP-dependent phosphofructokinase is the canonical enzyme for the phosphorylation of D-fructose-6-phosphate in many organisms, an alternative enzyme exists that utilizes a different phosphoryl donor.

Advanced Analytical Methodologies in D Fructose 6 Phosphate Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry stands as a powerful and versatile platform for the analysis of D-fructose-6-phosphate. This combination leverages the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of D-fructose-6-phosphate from intricate biological samples. creative-proteomics.com Due to the high polarity of sugar phosphates, specialized HPLC columns and mobile phases are employed to achieve effective separation from other cellular components. sielc.com Mixed-mode chromatography, which combines anion-exchange and other separation mechanisms, has proven effective in resolving glucose and fructose (B13574) phosphates. sielc.com

To enhance detection and improve chromatographic performance, derivatization of D-fructose-6-phosphate is a common practice. creative-proteomics.com This chemical modification makes the polar sugar phosphate (B84403) more amenable to separation by reversed-phase LC and can improve ionization efficiency for subsequent mass spectrometric analysis. nih.gov A two-step derivatization process involving oximation followed by propionylation has been shown to improve the retention and separation of sugar phosphates. nih.gov

The following table summarizes a typical HPLC method for the analysis of fructose-6-phosphate (B1210287):

ParameterConditionReference
Column Newcrom B, 4.6x150 mm, 5 µm, 100A sielc.com
Mobile Phase Water, Acetonitrile (MeCN), and Formic Acid (FA) sielc.com
Detector Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Electrospray Ionization-Mass Spectrometry (ESI-MS) sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) for Sensitive Detection and Identification

In a typical LC-ESI-MS workflow, the sample is first separated by LC, and the eluted compounds are then introduced into the ESI source of the mass spectrometer. creative-proteomics.com The mass spectrometer then detects and quantifies D-fructose-6-phosphate based on its specific mass-to-charge ratio (m/z). creative-proteomics.com For D-fructose-6-phosphate, the [M-H]- ion is often monitored in negative ion mode at an m/z of 259. nih.gov This technique is particularly valuable in metabolomics studies as it can simultaneously detect and quantify multiple metabolites in a single run. creative-proteomics.com

A study developing an LC-ESI-MS method for the quantification of fructose-1,6-bisphosphate and fructose-6-phosphate reported the following parameters:

ParameterConditionReference
Column Phenomenex Luna NH2 (150 mm x 2.0 mm id) nih.gov
Mobile Phase 5 mM triethylamine (B128534) acetate (B1210297) buffer/ACN (80:20) v/v in a linear pH gradient (from pH = 9 to 10 in 15 min) nih.gov
Flow Rate 0.3 mL/min nih.gov
Detection IT mass spectrometer in negative polarity (full scan 100-450 m/z) and in SIM mode on the generated anions at m/z = 339 (F1,6BP) and m/z = 259 (F6P) nih.gov
LOD 0.44 µM nih.gov
LOQ 1.47 µM nih.gov

Ion Chromatography Coupled with Mass Spectrometry (IC-MS) for Phosphate Metabolites

Ion chromatography (IC) coupled with mass spectrometry (IC-MS) is a powerful technique for the analysis of highly polar and ionic compounds like sugar phosphates. thermofisher.com IC offers excellent resolution for separating isomeric and isobaric polar metabolites, including sugar phosphate isomers, which can be challenging to resolve with other chromatographic methods. thermofisher.comresearchgate.net The use of a suppressor in the IC system reduces the background conductivity of the eluent, making it compatible with MS detection. thermofisher.com

IC-MS has been successfully applied to the quantitative analysis of glycolytic intermediates, including fructose-6-phosphate. nih.gov This method provides a robust and reproducible alternative to other LC-MS techniques for the analysis of phosphate metabolites. thermofisher.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Comprehensive Metabolite Profiling

Capillary electrophoresis-mass spectrometry (CE-MS) is a highly efficient analytical technique for the profiling of polar and charged metabolites in biological samples. nih.gov CE separates molecules based on their electrophoretic mobility in a narrow capillary, offering excellent resolution for charged species like D-fructose-6-phosphate. youtube.com When coupled with MS, CE-MS provides a powerful tool for both targeted and untargeted metabolomics studies. nih.gov

Although considered technically challenging by some, recent advancements in interfacing designs have improved the robustness and reproducibility of CE-MS. nih.gov This technique has been successfully used to explore the metabolite content of various biological fluids and has shown promise for the identification of clinically relevant biomarkers. nih.gov

Fluorimetric Detection in Coupled Enzyme Systems for Fructose-6-Phosphate Assays

Fluorimetric assays offer a highly sensitive and simple method for the quantification of D-fructose-6-phosphate. scientificlabs.com These assays typically employ a coupled enzyme system where the concentration of fructose-6-phosphate is determined by a reaction that produces a fluorescent product. sigmaaldrich.com The intensity of the fluorescence is directly proportional to the amount of fructose-6-phosphate present in the sample. sigmaaldrich.comelabscience.com

In a common assay, fructose-6-phosphate is converted to glucose-6-phosphate, which is then oxidized, leading to the generation of a fluorescent product. abcam.com These assays are often available as commercial kits and provide a convenient and rapid means of quantifying fructose-6-phosphate in various sample types. scientificlabs.comapexbt.com

The following table outlines the key features of a typical fluorometric assay for fructose-6-phosphate:

ParameterDescriptionReference
Principle Coupled enzyme reaction resulting in a fluorometric product sigmaaldrich.com
Excitation Wavelength (λex) 535 nm scientificlabs.comsigmaaldrich.com
Emission Wavelength (λem) 587 nm scientificlabs.comsigmaaldrich.com
Sensitivity 0.01 to 0.5 nmoles of F6P scientificlabs.comsigmaaldrich.com

Strategies for Sample Preparation and Derivatization in Biological Research

Effective sample preparation is a critical step for the accurate analysis of D-fructose-6-phosphate in biological research. creative-proteomics.com Due to the complexity of biological matrices, samples often require deproteinization to remove proteins that can interfere with the analysis. sigmaaldrich.com This can be achieved using methods such as ultrafiltration with a molecular weight cutoff (MWCO) spin filter. sigmaaldrich.com

As mentioned previously, derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of sugar phosphates. creative-proteomics.com A two-step derivatization method involving methoximation followed by propionylation has been shown to be effective for the analysis of sugar phosphates by reversed-phase LC-MS. nih.gov This process makes the polar sugar phosphates more hydrophobic, leading to better retention and separation on the chromatographic column. nih.gov Another approach involves derivatization with 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA), which has been shown to significantly increase the detection sensitivity of sugar phosphates in reversed-phase LC-MS analysis. acs.org

Isotopic Labeling and Tracing for Metabolic Flux Analysis

Isotopic labeling, in conjunction with metabolic flux analysis (MFA), stands as a powerful methodology for quantitatively investigating the intricate network of metabolic pathways involving D-fructose-6-phosphate. nih.govresearchgate.net This advanced technique moves beyond the static measurement of metabolite concentrations to determine the actual rates (fluxes) of intracellular reactions. nih.govresearchgate.net By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C), researchers can trace the journey of these labeled atoms as they are incorporated into D-fructose-6-phosphate and other downstream metabolites. The resulting distribution of these isotopic labels provides a detailed, dynamic map of metabolic activity, revealing the contributions of converging and branching pathways. researchgate.netmdpi.com

The core principle of MFA is that the isotopic labeling pattern of an intracellular metabolite is determined by the fluxes that produce it. researchgate.net Therefore, by measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the underlying fluxes can be inferred. nih.gov This approach is crucial for understanding how cells reroute carbon through central metabolism in response to different physiological or pathological conditions.

Detailed Research Findings

Research utilizing isotopic tracers has provided significant insights into the metabolic fate of D-fructose-6-phosphate and its precursors. These studies often employ ¹³C-labeled glucose or fructose to follow carbon distribution through glycolysis, the pentose (B10789219) phosphate pathway (PPP), and other anabolic routes.

A key area of investigation is the interplay between glycolysis and the PPP, which both converge at the level of hexose (B10828440) phosphates, including glucose-6-phosphate and fructose-6-phosphate. nih.gov Using specifically labeled glucose, such as [1,2-¹³C₂]glucose, allows researchers to distinguish the flux through these pathways. For instance, glucose metabolized solely through glycolysis will produce lactate (B86563) with a different labeling pattern (M+2) than glucose that has been processed through the PPP (M+1). mdpi.com This distinction arises because the oxidative PPP decarboxylates glucose-6-phosphate, removing the first carbon atom. mdpi.com The non-oxidative branch of the PPP can then recycle the remaining carbons back into the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate, altering the isotopic signature of these intermediates. nih.govnih.gov

Studies in human adipocytes using [U-¹³C₆]-d-fructose have demonstrated that fructose robustly stimulates anabolic processes. nih.gov The labeled carbons from fructose were traced through glycolysis and the TCA cycle into products like glutamate (B1630785) and newly synthesized fatty acids, such as palmitate. nih.gov This indicates that fructose-derived carbon, via fructose-6-phosphate and subsequent glycolytic intermediates, is a significant contributor to de novo lipogenesis. nih.gov

Furthermore, isotopic labeling reveals the reversibility of certain enzymatic reactions. For example, when using [1,2-¹³C₂]glucose as a tracer, the resulting fructose 1,6-bisphosphate (FBP), a direct downstream product of fructose-6-phosphate, can be found in several labeled forms (isotopologues), such as M+0 (unlabeled), M+2, and M+4. nih.gov The presence of M+0 and M+4 FBP indicates reverse flux through the aldolase (B8822740) and triose phosphate isomerase enzymes, a phenomenon that would be undetectable without the use of isotopic tracers. nih.gov

A comprehensive review of isotopic tracer studies in humans has quantified the systemic fate of ingested fructose. A significant portion is oxidized for energy, while a substantial amount is converted to glucose or lactate. researchgate.netnih.gov These findings highlight the liver's central role in processing fructose, where it can be phosphorylated and enter pathways leading to glucose production (gluconeogenesis) or energy generation. nih.gov

The data below summarizes findings from human tracer studies on the metabolic distribution of ingested fructose and illustrates how different labeling patterns in key metabolites can elucidate pathway activity.

Table 1: Metabolic Fate of Ingested Labeled Fructose in Humans

Metabolic FatePercentage of Ingested Fructose (%) (Mean ± SD)ConditionsTime Frame
Oxidation 45.0 ± 10.7Non-exercising subjects3-6 hours
Oxidation 45.8 ± 7.3Exercising subjects2-3 hours
Conversion to Glucose 41.0 ± 10.5Various3-6 hours
Conversion to Lactate ~25VariousA few hours
Data sourced from reviews of human isotopic tracer studies. researchgate.netnih.gov

Table 2: Isotopic Labeling Patterns for Elucidating Metabolic Flux

TracerKey MetaboliteObserved IsotopologueInferred Pathway Activity
[1,2-¹³C₂]Glucose Fructose 1,6-Bisphosphate (FBP)M+2Direct synthesis from Fructose-6-Phosphate via glycolysis. nih.gov
[1,2-¹³C₂]Glucose Fructose 1,6-Bisphosphate (FBP)M+0, M+4Indicates reverse flux of aldolase and triose phosphate isomerase. nih.gov
[1,2-¹³C]Glucose LactateM+1Suggests flux through the Pentose Phosphate Pathway. mdpi.com
[U-¹³C₆]Fructose Glutamate, PalmitateLabeledDemonstrates anabolic conversion of fructose into amino acids and fatty acids. nih.gov
This table provides illustrative examples of how isotopic patterns are interpreted in metabolic flux analysis.

Academic Research Applications and Biological Significance of D Fructose 6 Phosphate

Fundamental Studies in Cellular and Organismal Metabolism

F6P is a key metabolite in the glycolysis and gluconeogenesis pathways, making it a critical node for studying cellular energy production and glucose homeostasis. wikipedia.orgyoutube.comcreative-proteomics.com

Elucidating Glycolytic and Gluconeogenic Fluxes

The flow of carbon through metabolic pathways, known as metabolic flux, is a key area of investigation for understanding cellular physiology. D-Fructose-6-phosphate is a central molecule in the study of both glycolysis and gluconeogenesis. jackwestin.comnih.gov In glycolysis, glucose-6-phosphate is isomerized to F6P, which is then phosphorylated to fructose-1,6-bisphosphate. wikipedia.orgyoutube.com Conversely, in gluconeogenesis, fructose-1,6-bisphosphatase catalyzes the conversion of fructose-1,6-bisphosphate back to F6P. jackwestin.comtaylorandfrancis.com

Metabolic flux analysis often employs isotopic labeling, where substrates like glucose are labeled with stable isotopes (e.g., ¹³C). By tracking the distribution of these isotopes in metabolites like F6P, researchers can quantify the rates of glycolysis and gluconeogenesis. nih.gov This technique is crucial for understanding how cells allocate resources and maintain energy balance under different conditions. The reversible nature of some reactions involving F6P and the presence of "futile cycles" where F6P is interconverted with fructose-1,6-bisphosphate, add complexity to these analyses, but also offer insights into metabolic regulation. youtube.com

Understanding Metabolic Adaptations and Reprogramming

Cells and organisms constantly adapt their metabolism in response to environmental cues and physiological demands. D-Fructose-6-phosphate is at the heart of this metabolic reprogramming. For instance, cancer cells are known to exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. spandidos-publications.com Studying the flux through F6P and its downstream metabolites helps to understand how cancer cells rewire their metabolism to support rapid proliferation. nih.govresearchgate.netresearchgate.net

The pentose (B10789219) phosphate (B84403) pathway (PPP), another crucial metabolic route, branches from glycolysis at the level of glucose-6-phosphate, the precursor of F6P. The PPP is vital for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides and fatty acids. nih.govoncotarget.com The interplay between glycolysis and the PPP, regulated in part by the availability of F6P, is a key aspect of metabolic flexibility. nih.gov Research has shown that under conditions of high oxidative stress, the flux can be redirected towards the PPP to generate more NADPH. nih.gov

Research in Diverse Biological Systems (e.g., Microorganisms, Plants, Insects)

The fundamental importance of D-Fructose-6-phosphate extends across all domains of life, and it is a subject of study in a wide array of biological systems.

Microorganisms: In various microorganisms, F6P is a key intermediate in the metabolism of different sugars. Understanding the regulation of glycolytic and fermentative pathways involving F6P is crucial for various biotechnological applications, including the production of biofuels and other valuable chemicals.

Plants: In plants, F6P is central to carbon partitioning. During photosynthesis, carbon is fixed and can be used to synthesize sucrose (B13894) for transport or starch for storage. Fructose-2,6-bisphosphate, a potent allosteric regulator derived from F6P, plays a crucial role in controlling the flux of carbon between these two pathways. nih.govresearchgate.net Studies in transgenic plants with altered levels of enzymes that synthesize or degrade fructose-2,6-bisphosphate have provided significant insights into the regulation of carbohydrate metabolism. nih.gov Furthermore, research on sugarcane has shown that modifying the activity of pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP), an enzyme that interconverts F6P and fructose-1,6-bisphosphate, can impact sucrose accumulation. nih.gov

Insects: In insects, F6P is a key metabolite in energy production for activities like flight. researchgate.net The hexosamine pathway, which utilizes F6P, is essential for the synthesis of chitin, a major component of the insect exoskeleton. mdpi.comnih.gov Research has shown that glutamine:fructose-6-phosphate (B1210287) aminotransferase (GFAT), the rate-limiting enzyme of this pathway, is a potential target for insecticides. mdpi.com Studies in various insect species, including the brown planthopper and the mosquito Aedes aegypti, have highlighted the critical role of enzymes involved in F6P metabolism for growth, development, and survival. nih.govnih.gov

Mechanistic Investigations in Metabolic Dysregulations (Pre-clinical Models)

The central role of D-Fructose-6-phosphate in metabolism makes it a key molecule in the investigation of various metabolic diseases in pre-clinical models.

D-Fructose-6-Phosphate in the Context of Carbohydrate Metabolism Dysregulation

Dysregulation of carbohydrate metabolism is a hallmark of several diseases, including diabetes and cancer. spandidos-publications.comwikipedia.org An increased flux through the hexosamine pathway, which begins with the conversion of F6P to glucosamine-6-phosphate, has been implicated in the development of insulin (B600854) resistance and diabetic complications. wikipedia.orgyoutube.com This pathway leads to the production of UDP-N-acetylglucosamine, which can modify proteins and alter their function, contributing to the pathology of diabetes. youtube.com

In the context of cancer, the metabolic reprogramming of tumor cells often involves an upregulation of glycolysis, leading to increased levels and turnover of F6P. spandidos-publications.comyoutube.com This altered metabolism provides cancer cells with the energy and building blocks necessary for rapid growth. nih.govresearchgate.net

Disease ModelKey Findings Related to D-Fructose-6-Phosphate
Lewy body dementia (LBD) Network and correlation analyses of brain metabolites in LBD patients suggest a significantly increased role for fructose (B13574) metabolism compared to controls. This may be linked to the purine (B94841) degradation pathway. medrxiv.orgnih.govresearchgate.net
Pancreatic Ductal Adenocarcinoma (PDAC) In some contexts of PDAC, intermediates of glycolysis, including F6P, are found to be decreased, suggesting a metabolic shift towards other pathways like the pentose phosphate pathway. nih.gov However, other studies show that fructose metabolism, which proceeds through F6P, can promote pancreatic cancer growth by providing an alternative energy source and building blocks for nucleic acid synthesis. nih.govaacrjournals.org
Clear Cell-Renal Cell Carcinoma (ccRCC) ccRCC is often characterized by enhanced glycolysis. spandidos-publications.com Studies have shown that the gluconeogenic enzyme fructose-1,6-bisphosphatase 1 (FBP1), which converts fructose-1,6-bisphosphate to F6P, is often depleted in these tumors. spandidos-publications.comnih.govmetabolon.com This loss of FBP1 can promote a glycolytic phenotype. nih.gov Conversely, the accumulation of fructose-1,6-bisphosphate, the product of F6P phosphorylation, has been shown to protect ccRCC cells from oxidative stress. nih.gov
Nonalcoholic Fatty Liver Disease (NAFLD) Excessive fructose intake is a significant contributor to NAFLD. nih.govmdpi.comnih.govresearchgate.net The metabolism of fructose in the liver bypasses the main regulatory step of glycolysis controlled by phosphofructokinase, leading to a rapid and unregulated production of lipogenic precursors from F6P and its downstream metabolites. nih.gov This contributes to increased de novo lipogenesis and the accumulation of fat in the liver. nih.govmdpi.comnih.gov

Identification of Potential Biochemical Targets for Therapeutic Development

D-fructose-6-phosphate (F6P) is a key intermediate in several metabolic pathways, including glycolysis and the pentose phosphate pathway. medchemexpress.comhmdb.ca Its central role makes the enzymes that metabolize it attractive targets for therapeutic intervention in various diseases.

One of the most studied enzymes in this context is 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) . This bifunctional enzyme synthesizes and degrades fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. nih.gov By modulating the levels of F2,6BP, PFK-2/FBPase-2 plays a crucial role in regulating glycolytic flux. taylorandfrancis.com In cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect), targeting PFK-2/FBPase-2 has emerged as a potential anti-cancer strategy. taylorandfrancis.com

Fructose-1,6-bisphosphatase (FBPase) , an enzyme in gluconeogenesis that converts fructose-1,6-bisphosphate to F6P, is another significant therapeutic target. medchemexpress.comnih.gov Inhibitors of FBPase are being investigated for the management of type 2 diabetes mellitus, as they can reduce excessive endogenous glucose production. nih.gov The loss of FBP1 in pancreatic ductal adenocarcinoma has been shown to activate pathways that lead to resistance to gemcitabine, a common chemotherapy drug. taylorandfrancis.com

The enzyme fructose-bisphosphate aldolase (B8822740) A (ALDOA) , which cleaves fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, is also a target of interest, particularly in oncology. nih.gov Increased expression of ALDOA is linked to a poor prognosis in several cancers. nih.gov

Furthermore, the hexosamine pathway, which utilizes F6P to produce UDP-GlcNAc for O-GlcNAc glycosylation, is implicated in conditions like endothelial cell and macrophage dysfunction under hyperglycemic conditions. taylorandfrancis.com Targeting enzymes in this pathway, such as glutamine:fructose-6-phosphate amidotransferase (GFAT) , could be a therapeutic strategy for diabetic complications. taylorandfrancis.com

Finally, glucose-6-phosphate dehydrogenase (G6PD) , the rate-limiting enzyme of the pentose phosphate pathway, is a potential target for cancer therapy due to its role in producing NADPH, which is crucial for antioxidant defense and nucleotide biosynthesis in rapidly proliferating cells. nih.gov

Enzymatic and Structural Biology Research

In-depth Characterization of Enzyme Reaction Mechanisms and Kinetics

The enzymes that interact with D-fructose-6-phosphate have been the subject of extensive research to elucidate their reaction mechanisms and kinetic properties.

6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a bifunctional enzyme with distinct kinase and bisphosphatase domains. nih.govnih.gov Studies on the rat testis enzyme have revealed that specific basic residues in the active site are crucial for substrate binding and catalysis. For instance, Lys51 is essential for binding MgATP, while other residues like Arg79, Lys172, and Arg193 are important for fructose-6-phosphate binding. nih.gov The proposed chemical mechanism involves a general base abstracting a proton from the 2-hydroxyl group of F6P, facilitating a nucleophilic attack on the gamma-phosphate of ATP. nih.gov The pH optima for the kinase and bisphosphatase activities are different, being 8.5 and 6.5, respectively, in the bovine liver enzyme. nih.gov

Fructose-6-phosphate aldolase (FSA) catalyzes the reversible aldol (B89426) addition of a donor substrate to an acceptor aldehyde. diva-portal.org While the catalytic lysine (B10760008) residue (Lys85) is central to the mechanism, forming a covalent bond with the substrate, other residues like Tyr131, Gln59, and Thr109 have been proposed to participate in proton transfer. diva-portal.org Kinetic studies of an FSA mutant (Q59A) showed reduced activity in both the aldol addition and retro-aldol reactions, confirming the role of Gln59 in catalysis. diva-portal.org

Fructose-1,6-bisphosphatase (FBPase) , a key enzyme in gluconeogenesis, catalyzes the hydrolysis of fructose-1,6-bisphosphate to F6P. taylorandfrancis.com This reaction is essentially irreversible and is a critical regulatory point in glucose metabolism. taylorandfrancis.com

The table below summarizes the kinetic parameters of some key enzymes involved in F6P metabolism.

EnzymeSubstrateK_m / S_0.5k_catpH OptimumSource
6-Phosphofructo-2-kinase (bovine liver) D-Fructose-6-phosphate150 µM-8.5 nih.gov
6-Phosphofructo-2-kinase (bovine liver) ATP12 µM-8.5 nih.gov
Fructose-2,6-bisphosphatase (bovine liver) Fructose-2,6-bisphosphate7 µM-6.5 nih.gov
Fructose-1,6-bisphosphate aldolase C (human) Fructose-1,6-bisphosphate10.7 ± 0.5 µM5.2 ± 0.2 sec⁻¹- nih.gov
Fructose-1,6-bisphosphate aldolase C (human) Fructose-1-phosphate16,000 ± 2000 µM2.8 ± 0.3 sec⁻¹- nih.gov

K_m represents the Michaelis constant, and S_0.5 is the substrate concentration at half-maximal velocity for allosteric enzymes. k_cat is the turnover number, representing the number of substrate molecules converted per enzyme site per unit time.

Structural Analysis of D-Fructose-6-Phosphate Binding Proteins and Enzymes

X-ray crystallography and other structural biology techniques have provided invaluable insights into how enzymes recognize and bind D-fructose-6-phosphate.

ADP-dependent phosphofructokinase (ADP-PFK) from Methanococcus jannaschii has been crystallized with F6P bound in its active site. nih.gov The structure reveals that F6P is stabilized primarily through hydrogen bond interactions within a cleft between the enzyme's two domains. nih.gov A significant conformational change, a domain closure of 48°, is observed upon substrate binding. nih.gov The residue Asp36 has been identified as critical for F6P binding and catalysis. nih.gov

Fructose-6-phosphate aldolase (FSA) from Escherichia coli is a decameric enzyme with each subunit adopting an α/β barrel fold. rcsb.org The catalytic lysine residue is located on strand β4 of the barrel. rcsb.org This structural information has been instrumental in guiding the redesign of the enzyme for novel catalytic activities. rsc.org

Fructose-1,6-bisphosphate aldolase/phosphatase (FBPA/P) , an archaeal enzyme, exhibits remarkable bifunctionality by catalyzing two distinct reactions within a single catalytic domain. researchgate.net Structural studies have shown that the enzyme undergoes a dramatic "metamorphosis" of its active site architecture to perform either the aldol condensation or the dephosphorylation reaction. researchgate.net

The bifunctional enzyme fructose-6-phosphate 2-kinase:fructose-2,6-bisphosphatase is a dimer of two identical subunits, each with a molecular weight of approximately 55,000 daltons. elsevierpure.com

The table below provides details of some structurally characterized proteins that bind F6P or its close analogs.

ProteinOrganismPDB IDResolution (Å)LigandKey Structural FeaturesSource
Fructose-6-phosphate aldolase Escherichia coli1L6W1.93-Decameric, α/β barrel fold, inter-subunit helix swapping rcsb.org
ADP-dependent kinase (AncMsPFK) Ancestral6C8Z-F6P, Mg-ADPβSLocated in a cleft between two domains, significant domain closure upon binding nih.gov
Fructose-1,6-bisphosphate aldolase Giardia lamblia--FBP, TBPZinc-dependent, substrate-induced conformational change of active site loops nih.gov
Fructose-1,6-bisphosphate aldolase C Human-3.0-Same overall fold as isozymes A and B, subtle active site residue differences nih.gov

PDB ID refers to the Protein Data Bank identifier for the solved structure. FBP is Fructose-1,6-bisphosphate; TBP is D-tagatose-1,6-bisphosphate.

Rational Design and Screening of Enzyme Modulators (Inhibitors and Activators)

The detailed understanding of the structure and mechanism of F6P-metabolizing enzymes has enabled the rational design and high-throughput screening of modulators with therapeutic potential.

For glucose-6-phosphate dehydrogenase (G6PD) , a high-throughput screening assay based on NADPH absorption photometry was developed to identify inhibitors. nih.gov This screen led to the discovery of Wedelolactone as a non-competitive, reversible inhibitor of G6PD, which also showed an inhibitory effect on the proliferation of ovarian cancer cells. nih.gov

In the case of D-fructose-6-phosphate aldolase (FSA) , a structure-guided redesign of the acceptor binding site was performed. rsc.org By creating a double mutant (A129S/A165G), researchers engineered an enzyme with significantly enhanced activity (5- to >900-fold higher) towards certain N-Cbz-aminoaldehyde derivatives. rsc.org Further engineering efforts, combining saturation mutagenesis, site-directed mutagenesis, and computational modeling, have created a toolbox of FSA variants with improved catalytic efficiency for glycolaldehyde (B1209225) dimerization and cross-aldol additions. nih.gov

For fructose-1,6-bisphosphatase (FBPase) , various chemical classes of inhibitors have been identified, which primarily act in an uncompetitive or non-competitive manner. nih.gov Structure-activity relationship (SAR) studies and 3D-QSAR have been employed to optimize lead compounds for the development of new antidiabetic drugs. nih.gov

Metabolic Engineering and Biotechnological Innovations

Engineered Biosynthesis of Value-Added Sugars (e.g., D-Allulose, D-Tagatose)

D-fructose-6-phosphate serves as a key precursor in the engineered biosynthesis of rare sugars, which have applications as low-calorie sweeteners and functional food ingredients.

D-Allulose , a rare sugar with very low caloric content, can be produced from D-fructose through a phosphorylation-dephosphorylation strategy. researchgate.netnih.gov In one approach, metabolically engineered E. coli was designed to take up and phosphorylate D-fructose to F6P. researchgate.netnih.gov This F6P is then converted to allulose-6-phosphate by an epimerase (AlsE) and subsequently dephosphorylated to D-allulose by a phosphatase (A6PP). researchgate.netnih.gov This method offers the advantage of a high conversion ratio by breaking the epimerization equilibrium. nih.gov By blocking competing metabolic pathways and introducing an ATP regeneration system, the yield of D-allulose was significantly improved. researchgate.net Another strategy for D-allulose production involves the direct epimerization of D-fructose using D-tagatose 3-epimerase (DTEase) or D-allulose 3-epimerase (DAE). nih.govasm.org

D-Tagatose , another low-calorie sweetener, can also be synthesized using F6P as an intermediate. mdpi.com One multi-enzyme cascade reaction converts D-fructose to D-tagatose with a high conversion rate. mdpi.com An alternative pathway starting from starch utilizes a series of enzymes, including phosphoglucose (B3042753) isomerase to produce F6P, which is then converted to tagatose-6-phosphate and finally to D-tagatose. mdpi.com

The table below outlines engineered pathways for the production of value-added sugars from F6P.

Target SugarStarting MaterialKey Enzymes in Engineered PathwayHost OrganismKey FindingsSource
D-Allulose D-FructosePtsG-F (fructose uptake), Mak (fructokinase), AlsE (allulose-6-phosphate epimerase), A6PP (allulose-6-phosphate phosphatase)Escherichia coliAchieved a D-allulose titer of ~1.59 g/L with a yield of ~0.72 g/g from D-fructose. researchgate.netnih.gov
D-Tagatose D-FructoseHexokinase, D-fructose 1,6-bisphosphate aldolase, Phytase- (In vitro)Produced 0.8 M D-tagatose from 1 M D-fructose in 16 hours (80% conversion). mdpi.com
D-Tagatose Starchα-glucan phosphorylase, Phosphoglucomutase, Phosphoglucose isomerase, Tagatose-6-phosphate 4-epimerase, Tagatose-6-phosphate phosphatase- (In vitro)Successful production from a low-cost substrate. mdpi.com

Development of Artificial Metabolic Pathways for in vitro Synthesis

The principles of biocatalysis have been harnessed to create artificial metabolic pathways in a cell-free environment for the in vitro synthesis of valuable chemical compounds. D-fructose-6-phosphate (F6P) and its associated enzymes, particularly aldolases, are pivotal in the design of these synthetic cascades. These systems leverage the high selectivity and efficiency of enzymes to build complex molecules from simple, readily available starting materials, often under mild reaction conditions.

Researchers have successfully constructed multi-enzyme "one-pot" synthesis strategies that mimic natural metabolic processes to produce F6P and its analogs. rsc.orgrsc.org These in vitro systems are designed to be highly efficient and economical. One prominent strategy involves an aldol cleavage–aldol formation cascade. In this approach, a central intermediate, glyceraldehyde-3-phosphate (G3P), is generated from a starting material like fructose 1,6-bisphosphate and then immediately consumed in a subsequent carboligation step catalyzed by fructose-6-phosphate aldolase (FSA). rsc.orgrsc.org This method capitalizes on the high stereoselectivity and stability of the aldolases used. rsc.orgrsc.org

Another approach involves an aldolase–kinase coupling. Here, an unphosphorylated ketose is first produced through an FSA-catalyzed carboligation, followed by a phosphorylation step catalyzed by a hexokinase to yield the desired sugar phosphate. rsc.org The practicality of this second approach, however, is highly dependent on the substrate specificity of the kinase enzyme. rsc.org

Fructose-6-phosphate aldolase (FSA), an enzyme that catalyzes aldol and retro-aldol reactions, has been a key focus in the development of these artificial pathways. uni-stuttgart.de While its precise physiological role in vivo is not fully elucidated, its utility in in vitro synthesis is well-documented. uni-stuttgart.denih.gov FSA is advantageous because it can use unphosphorylated dihydroxyacetone (DHA) as a donor substrate, which is more cost-effective than the phosphorylated version and simplifies downstream processing by avoiding a dephosphorylation step. nih.gov

An example of a complex in vitro synthetic pathway involving F6P as an intermediate is the synthesis of myo-inositol from D-xylose. This multi-enzyme pathway includes transketolase and transaldolase, which convert xylulose-5-phosphate into F6P and glyceraldehyde-3-phosphate. researchgate.net The F6P then enters the subsequent steps to be converted into myo-inositol. researchgate.net Similarly, ATP-free synthetic pathways have been engineered to produce fructose 1,6-bisphosphate from starch, using F6P as a key intermediate generated by phosphoglucoisomerase. researchgate.net

These research findings highlight the significant role of D-fructose-6-phosphate as a building block and key intermediate in the rational design of novel, efficient, and sustainable in vitro biosynthetic routes to valuable chemicals.

Table of Enzymes in Artificial Metabolic Pathways Involving D-Fructose-6-Phosphate

EnzymeAbbreviationRole in Artificial PathwayReference
Fructose-6-Phosphate AldolaseFSACatalyzes the key aldol addition/cleavage reaction, forming C-C bonds. rsc.orgrsc.orgnih.govnih.govacs.org
Hexokinase-Phosphorylates unphosphorylated ketoses to produce sugar phosphates. rsc.org
TransketolaseTKInterconverts sugar phosphates, producing F6P from other sugars. researchgate.net
TransaldolaseTALInterconverts sugar phosphates, producing F6P from other sugars. researchgate.net
PhosphoglucoisomerasePGIIsomerizes glucose-6-phosphate to fructose-6-phosphate. researchgate.net
Pyrophosphate:D-fructose 6-phosphate 1-phosphotransferasePFPCan be integrated for substrate phosphorylation. nih.gov

Emerging Research Directions in D Fructose 6 Phosphate Studies

Advanced Metabolomics and Fluxomics for Holistic Metabolic Profiling

The advent of advanced analytical techniques has propelled metabolomics and fluxomics to the forefront of metabolic research, enabling a more comprehensive understanding of the roles of D-Fructose-6-phosphate. These approaches allow for the precise measurement of metabolite concentrations and the dynamic flow of molecules through metabolic networks. biospec.net

Metabolomics, particularly when coupled with mass spectrometry and nuclear magnetic resonance spectroscopy, facilitates the identification and quantification of a wide array of metabolites, including F6P, within a biological system at a specific point in time. biospec.net This provides a snapshot of the metabolic state. For instance, studies in sugarcane have utilized these techniques to correlate F6P levels with sucrose (B13894) accumulation, revealing that reduced activity of the enzyme pyrophosphate: D-fructose-6-phosphate 1-phosphotransferase leads to elevated hexose-phosphate levels and, consequently, higher sucrose concentrations. nih.gov

Fluxomics, often employing stable isotope tracers like ¹³C-labeled glucose, takes this analysis a step further by mapping the rates of metabolic reactions. nih.govresearchgate.net This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), has been instrumental in elucidating the flux distribution in central carbon metabolism. nih.gov By tracking the path of labeled carbon atoms through pathways involving F6P, researchers can quantify the flux through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway, providing critical insights into how cells allocate resources for energy production, biosynthesis, and redox balance. biospec.netnih.gov The integration of metabolomics and fluxomics is considered essential for deriving comprehensive biological information in various organisms. biospec.net

Recent developments in computational tools have further enhanced the power of these approaches. Software like OpenFLUX and MAVEN (Metabolomic Analysis and Visualization Engine) aid in the complex data analysis required for fluxomics studies. biospec.net These integrated approaches are not only refining our understanding of known pathways but are also crucial in identifying metabolic bottlenecks and engineering novel metabolic routes for the production of valuable biochemicals. nih.govpnas.org

Table 1: Key Techniques and Findings in F6P Metabolomics and Fluxomics

Research Area Key Techniques Major Findings Relevant Organisms
Metabolomics Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Quantification of F6P and related metabolites to understand metabolic shifts. Sugarcane, Escherichia coli, Yeast
Fluxomics ¹³C-Metabolic Flux Analysis (¹³C-MFA) Elucidation of flux distribution between glycolysis and pentose phosphate pathway. Saccharomyces cerevisiae, Escherichia coli
Integrated Approaches Combined Metabolomics and Fluxomics Provides a holistic view of metabolic regulation and cellular physiology. Microbes, Plants, Mammals

High-Resolution Structural and Spectroscopic Studies of Enzyme-Substrate Complexes

Understanding the precise interactions between D-Fructose-6-phosphate and the enzymes that metabolize it is fundamental to comprehending its biological role. High-resolution structural techniques, primarily X-ray crystallography, have provided unprecedented atomic-level detail of these enzyme-substrate complexes.

One of the most studied enzymes in this context is phosphoglucose (B3042753) isomerase (PGI), which catalyzes the reversible isomerization of F6P to D-glucose-6-phosphate (G6P). acs.org The crystal structure of rabbit PGI in complex with F6P has been determined at 2.1 Å resolution, revealing the key amino acid residues involved in substrate binding and the initial ring-opening step of the catalytic mechanism. acs.org Specifically, residues such as His388, Glu216, Lys518, and Thr214 have been identified as crucial for positioning the substrate and facilitating the reaction. acs.org Further studies using substrate analogs like D-sorbitol-6-phosphate have helped to model the enzyme's conformation during different stages of catalysis. nih.gov

Similarly, the structures of 6-phosphofructokinases (PFKs), which phosphorylate F6P to D-fructose-1,6-bisphosphate, have been extensively investigated. portlandpress.com These studies have not only elucidated the binding sites for F6P and the phosphate donor (ATP or pyrophosphate) but have also shed light on the complex allosteric regulation of these enzymes. portlandpress.com Cryo-electron microscopy (cryo-EM) and molecular dynamics simulations are increasingly being used to visualize the conformational changes that occur upon substrate and effector binding, providing a dynamic view of enzyme function. portlandpress.com

These structural insights are critical for understanding enzyme specificity, catalysis, and regulation. They also provide a rational basis for designing inhibitors or engineering enzymes with novel properties for applications in biotechnology and medicine.

Computational Modeling and Systems Biology Approaches for Predicting Metabolic Behavior

The complexity of metabolic networks necessitates the use of computational modeling and systems biology to predict how perturbations affect cellular behavior. D-Fructose-6-phosphate is a central node in these networks, and its regulation is a key area of focus for computational biologists.

Genome-scale metabolic models (GEMs) are comprehensive in silico representations of an organism's metabolism, encompassing thousands of reactions. frontiersin.org These models, often analyzed using techniques like Flux Balance Analysis (FBA), can predict metabolic flux distributions throughout the entire network. pnas.orgplos.org By simulating the effects of gene knockouts or changes in nutrient availability, researchers can identify key reactions, such as those involving F6P, that control the flow of carbon towards specific products, including biomass or valuable chemicals. pnas.org

More advanced kinetic models aim to incorporate enzyme kinetics and metabolite concentrations to provide a dynamic simulation of metabolism. nih.govnih.gov While challenging to develop on a genome-scale, these models offer a more detailed understanding of metabolic control. nih.gov For example, they can be used to analyze the impact of changes in the concentration of F6P on the rates of connected pathways and to identify allosteric regulatory mechanisms that are crucial for maintaining metabolic homeostasis. nih.gov

Systems biology approaches integrate large-scale 'omics' datasets (genomics, transcriptomics, proteomics, and metabolomics) with computational models to uncover the principles of metabolic regulation. frontiersin.orgdtu.dk This holistic view allows for the identification of "reporter metabolites," which are metabolites around which significant transcriptional changes occur, indicating their regulatory importance. F6P often emerges as such a reporter metabolite, highlighting its central role in cellular responses to environmental changes. dtu.dk These computational methods are becoming indispensable for metabolic engineering, guiding the design of microbial cell factories for the enhanced production of biofuels and pharmaceuticals. pnas.org

Table 2: Computational and Systems Biology Approaches in F6P Research

Approach Description Application to F6P
Genome-Scale Metabolic Models (GEMs) Stoichiometric models of an organism's entire metabolism. Predicting flux distribution around the F6P node under different conditions. pnas.orgfrontiersin.org
Flux Balance Analysis (FBA) A mathematical method to analyze flux through a metabolic network. Simulating the effect of genetic modifications on pathways involving F6P. pnas.orgplos.org
Kinetic Modeling Dynamic models incorporating enzyme kinetics and metabolite concentrations. Analyzing the dynamic control of F6P levels and fluxes in central carbon metabolism. nih.govnih.gov
Systems Biology Integration Combining 'omics' data with models for a holistic view of regulation. Identifying F6P as a key regulatory node in response to cellular perturbations. dtu.dk

Discovery and Characterization of Novel Enzymes and Metabolic Pathways Involving D-Fructose-6-Phosphate

Research continues to uncover novel enzymes that utilize D-Fructose-6-phosphate as a substrate, as well as alternative metabolic pathways that diverge from the classical glycolytic and pentose phosphate routes. These discoveries are expanding our understanding of metabolic diversity and providing new tools for biocatalysis.

A notable example is the discovery and characterization of D-fructose-6-phosphate aldolase (B8822740) (FSA). researchgate.net Unlike many other aldolases, FSA exhibits broad substrate specificity, accepting a variety of non-phosphorylated donor and acceptor molecules. nih.gov This catalytic promiscuity makes it a valuable biocatalyst for the synthesis of complex carbohydrates and iminocyclitols, which are compounds with significant therapeutic potential. researchgate.netnih.gov Researchers have successfully used FSA in one-pot chemoenzymatic synthesis strategies to create novel bioactive compounds. nih.gov Furthermore, protein engineering efforts are underway to enhance the activity and broaden the substrate scope of FSA even further. researchgate.net

In addition to novel enzymes, new metabolic pathways involving F6P are being identified. For instance, some organisms utilize a variant of the Entner-Doudoroff pathway or the ribulose monophosphate pathway for carbon assimilation, both of which involve F6P as a key intermediate. genome.jp Furthermore, bifunctional enzymes with both inositol (B14025) monophosphatase and fructose (B13574) 1,6-bisphosphatase activities have been discovered, highlighting unexpected catalytic capabilities and metabolic links. acs.org The enzyme that dephosphorylates Fructose 1,6-bisphosphate to F6P, Fructose-1,6-bisphosphatase (FBPase), is a key regulatory point in gluconeogenesis. medchemexpress.com

The exploration of this enzymatic and pathway diversity is not only of fundamental scientific interest but also opens up new avenues for metabolic engineering. By harnessing these novel enzymes and pathways, it may be possible to create more efficient routes for the bioproduction of chemicals and to develop new therapeutic strategies.

Q & A

Q. How can computational modeling improve mechanistic understanding of D-Fructose-6-phosphate (disodium)-enzyme interactions?

  • Methodology : Perform molecular dynamics (MD) simulations to study PFK’s conformational changes upon substrate binding. Use density functional theory (DFT) to calculate phosphorylation energy barriers. Validate models with mutagenesis data and kinetic parameters from stopped-flow assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.